molecular formula C15H14ClNO2S B602609 rac-Clopidogrel-d4 Carboxylic Acid CAS No. 1246814-52-7

rac-Clopidogrel-d4 Carboxylic Acid

Cat. No.: B602609
CAS No.: 1246814-52-7
M. Wt: 311.8 g/mol
InChI Key: DCASRSISIKYPDD-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Clopidogrel's Metabolic Landscape and Carboxylic Acid Metabolite Formation Pathways

The metabolism of Clopidogrel (B1663587) is a multifaceted process primarily occurring in the liver. pharmgkb.orgyoutube.com It follows two main pathways: an activation pathway and an inactivation pathway.

The majority, approximately 85-90%, of an orally administered dose of Clopidogrel is rapidly hydrolyzed by esterases, particularly human carboxylesterase-1 (CES1), into an inactive carboxylic acid metabolite, known as Clopidogrel carboxylic acid (CCA). nih.govpharmgkb.orgnih.gov This inactive metabolite is the most abundant circulating compound related to Clopidogrel in the plasma. nih.govmedchemexpress.com

The remaining 10-15% of the Clopidogrel dose undergoes a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes to form the active thiol metabolite. nih.govnih.gov This active metabolite is responsible for the drug's antiplatelet effect. nih.gov The first oxidative step, leading to the formation of 2-oxo-clopidogrel, involves several CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19. pharmgkb.orgnih.govnih.gov The second step, converting 2-oxo-clopidogrel to the active thiol metabolite, is catalyzed by enzymes such as CYP2B6, CYP2C9, CYP2C19, and CYP3A4. pharmgkb.orgnih.gov

While the carboxylic acid metabolite is inactive, its formation represents the major metabolic route for Clopidogrel. nih.gov Further metabolism of Clopidogrel carboxylic acid can occur, including glucuronidation by UGT enzymes like UGT2B7, UGT2B4, and UGT2B17, to form an acyl-β-d-glucuronide. nih.gov

Table 1: Key Enzymes in Clopidogrel Metabolism

Metabolic StepEnzymes InvolvedResulting Metabolite
Hydrolysis (Inactivation)Carboxylesterase-1 (CES1)Clopidogrel Carboxylic Acid
First Oxidation (Activation)CYP1A2, CYP2B6, CYP2C192-oxo-clopidogrel
Second Oxidation (Activation)CYP2B6, CYP2C9, CYP2C19, CYP3A4Active Thiol Metabolite
Glucuronidation of CCAUGT2B7, UGT2B4, UGT2B17Clopidogrel Acyl-β-d-glucuronide

Principles and Utility of Deuterium (B1214612) Labeling in Pharmaceutical Research and Metabolism Studies

Deuterium (D), a stable, non-radioactive isotope of hydrogen, has become a valuable tool in pharmaceutical research. portico.orgacs.org The substitution of hydrogen with deuterium, a process known as deuteration, can subtly alter a molecule's properties, providing significant advantages in research and development. nih.govnih.gov

The fundamental principle behind the utility of deuterium labeling lies in the kinetic isotope effect (KIE) . nih.govwikipedia.org A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. taylorandfrancis.com Consequently, breaking a C-D bond requires more energy and often proceeds at a slower rate than breaking a C-H bond, especially if this bond cleavage is the rate-determining step of a reaction. portico.orgwikipedia.org This phenomenon is particularly relevant in drug metabolism, where many enzymatic reactions, especially those catalyzed by cytochrome P450 enzymes, involve the cleavage of C-H bonds. nih.govnih.gov By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, medicinal chemists can slow down the rate of metabolism, potentially improving a drug's pharmacokinetic profile. portico.orgnih.govnih.gov

Beyond altering metabolic rates, deuterium-labeled compounds, such as rac-Clopidogrel-d4 Carboxylic Acid, serve as ideal internal standards in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comclearsynth.comscioninstruments.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known quantity. clearsynth.comscioninstruments.com Because deuterated standards are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. texilajournal.comscioninstruments.com This allows for more accurate and precise quantification of the analyte by correcting for variations in sample preparation, injection volume, and matrix effects. clearsynth.com

Research Significance of this compound as a Deuterated Metabolite

The research significance of this compound stems directly from the principles of deuterium labeling. As the deuterated analog of the major, albeit inactive, metabolite of Clopidogrel, it serves several critical functions in research settings.

Primarily, this compound is an invaluable internal standard for the quantitative analysis of Clopidogrel carboxylic acid in biological matrices such as plasma and serum. nih.govlgcstandards.commedchemexpress.comlgcstandards.comsussex-research.com The ability to accurately measure the concentration of the main metabolite is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. nih.gov The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry due to its ability to minimize analytical variability and enhance the accuracy and precision of the results. texilajournal.comresearchgate.netnih.gov

Furthermore, the synthesis and use of deuterated metabolites like this compound contribute to a deeper understanding of Clopidogrel's metabolic fate. acs.orgresearchgate.net By using labeled compounds, researchers can more easily trace and differentiate the metabolic pathways, providing clearer insights into the complex biotransformation of the parent drug. acs.orgyoutube.com Studies have also explored how deuteration at specific positions on the Clopidogrel molecule can shift metabolic pathways, potentially increasing the formation of the desired active metabolite and improving the drug's efficacy. nih.govnih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCASRSISIKYPDD-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675774
Record name [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246814-52-7
Record name [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthesis and Isotopic Characterization of Rac Clopidogrel D4 Carboxylic Acid

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into organic molecules requires specific synthetic strategies. For the synthesis of rac-Clopidogrel-d4 Carboxylic Acid, several methods for deuterium incorporation into the carboxylic acid moiety can be considered.

One common approach involves the use of deuterated reagents. For instance, α-deuterated carboxylic acids can be synthesized from corresponding malonic acids through a process of hydrogen/deuterium exchange and subsequent decarboxylation in the presence of deuterium oxide (D₂O). nih.gov This method is advantageous as it is often efficient, proceeds under mild conditions, and may not require organic solvents or additional additives. nih.gov

Another strategy is photochemical decarboxylation. This method facilitates the exchange of a carboxyl group for a deuterium atom. The reaction is carried out on free carboxylic acids in the presence of a thiol and a small quantity of D₂O, yielding a regioselectively deuterium-labeled product with high isotopic incorporation. rsc.org

Furthermore, a highly selective method for the deuteration of aliphatic carboxylic acids involves synergistic photoredox and hydrogen atom transfer (HAT) catalysis, using D₂O as the deuterium source. nih.govrsc.org This approach has been shown to be scalable and provides excellent deuterium incorporation at specific sites, even in complex molecules with various functional groups. nih.govrsc.org

Late-stage deuteration of carboxylic acids can also be achieved. One such method enables the functionalization of non-activated methylene (B1212753) β-C(sp³)–H bonds using a deuterated solvent. chemrxiv.org This is particularly useful for introducing deuterium into complex, pre-existing molecular frameworks. chemrxiv.org Additionally, a method for the α-deuteration of alkane acids involves the treatment of mixed anhydrides of the alkane acids and trifluoroacetic acid with deuterotrifluoroacetic acid, followed by hydrolysis.

For the specific synthesis of deuterated clopidogrel (B1663587) analogues, a common route involves the use of deuterated methanol (B129727) (methanol-d4). mdpi.comresearchgate.net For example, (R)-2-chloromandelic acid can be reacted with methanol-d4 (B120146) to produce methyl-d3 (R)-2-(2-chlorophenyl)-2-hydroxyacetate. mdpi.com This intermediate can then be further reacted to introduce the deuterated methyl ester group into the final clopidogrel structure. mdpi.comresearchgate.net While these methods often target the methyl ester group of clopidogrel, similar principles can be adapted for the synthesis of the carboxylic acid derivative.

Isotopic Purity Assessment and Isotopic Distribution Analysis

The determination of isotopic purity and the analysis of isotopic distribution are critical steps in the characterization of deuterated compounds. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for this purpose. rsc.org

Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a rapid and sensitive method for assessing the isotopic purity of deuterium-labeled organic compounds. nih.gov This technique can distinguish between H/D isotopologs (molecules that differ only in their isotopic composition) and allows for the calculation of isotopic purity based on the relative abundance of these ions. nih.gov The results obtained from ESI-HRMS are generally consistent with certified isotopic purity values. nih.gov

Mass spectrometry, in general, is a fundamental tool for determining the relative abundance of isotopes. libretexts.orgwikipedia.org It separates isotopes based on their mass-to-charge ratio, providing a detailed isotopic distribution pattern. libretexts.org For instance, the mass spectrum of a deuterated compound will show a series of peaks corresponding to molecules with different numbers of deuterium atoms. sigmaaldrich.com

Quantitative ¹H NMR in conjunction with ²H NMR offers a robust method for determining the isotopic abundance of deuterated reagents. nih.gov This combined NMR approach can provide even more accurate results for both partially and fully labeled compounds compared to traditional ¹H NMR or mass spectrometry methods alone. nih.gov

The process of isotopic distribution analysis involves comparing the experimentally measured isotopic pattern with a theoretically calculated distribution based on the compound's empirical formula. nih.govsisweb.com This comparison helps to confirm the level of deuterium incorporation and identify any potential isotopic exchange or loss. sigmaaldrich.comcerilliant.com

Table 1: Techniques for Isotopic Purity and Distribution Analysis

Analytical TechniquePrincipleApplication in Deuterated Compound Analysis
High-Resolution Mass Spectrometry (HR-MS) Measures mass-to-charge ratio with high precision, allowing for the differentiation of isotopologs.Determination of isotopic enrichment and structural integrity of labeled compounds. rsc.org
Electrospray Ionization-Mass Spectrometry (ESI-MS) A soft ionization technique that produces ions from solution, suitable for analyzing polar molecules.Rapid characterization of isotopic purity and monitoring of H/D exchange reactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition.Confirms the position of labeled atoms and provides relative isotopic purity. rsc.orgnih.gov

Stereochemical Resolution and Racemic Characterization in Synthesis

Clopidogrel possesses a chiral center, and its biological activity is stereospecific. The inactive carboxylic acid metabolite also exists as enantiomers. Therefore, the stereochemical aspects of this compound are of significant interest. The synthesis will produce a racemic mixture, which is a one-to-one mixture of the (S) and (R) enantiomers.

The resolution of these enantiomers is essential for studying their individual properties. Chiral chromatography is a primary technique for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. nih.gov For instance, a cellulose-based Chiralcel OJ-RH column has been successfully used for the chiral separation of (S)-clopidogrel from its R-enantiomer. nih.gov

Packed column supercritical fluid chromatography (SFC) is another effective technique for the separation of clopidogrel enantiomers. researchgate.netscirp.org The Chiralcel OD-H column has demonstrated excellent separation properties for this purpose. researchgate.netscirp.org The separation is influenced by the choice of modifier in the mobile phase. researchgate.net

Molecularly imprinted polymers (MIPs) can also be used to create monolithic columns with chiral recognition capabilities for the separation of clopidogrel enantiomers. atlantis-press.com

The characterization of the racemic mixture involves confirming the presence of both enantiomers in equal proportions. This is typically achieved by the aforementioned chiral separation techniques, where the two enantiomers will exhibit distinct retention times, and their peak areas should be approximately equal. The structure of the active metabolite of clopidogrel has been studied, revealing the existence of multiple stereoisomers, with only one exhibiting biological activity, highlighting the critical role of stereochemistry. nih.gov

Table 2: Chiral Separation Techniques for Clopidogrel Enantiomers

Separation TechniqueChiral Stationary Phase/SelectorKey FindingsReference
High-Performance Liquid Chromatography (HPLC) Cellulose-based Chiralcel OJ-RHBaseline resolution of (S)- and (R)-clopidogrel. nih.gov
Supercritical Fluid Chromatography (SFC) Chiralcel OD-HExcellent separation of clopidogrel enantiomers. researchgate.netscirp.org
Thin-Layer Chromatography (TLC) β-Cyclodextrin as a chiral mobile phase additiveDirect separation of S- and R-clopidogrel. researchgate.net
Molecularly Imprinted Polymers (MIPs) Clopidogrel as templateBaseline separation of enantiomers. atlantis-press.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Platforms

Modern bioanalytical laboratories predominantly rely on Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced version, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), for the quantification of this compound. These platforms offer unparalleled sensitivity, selectivity, and speed, which are essential for analyzing complex biological matrices.

UPLC-MS/MS, in particular, provides a high-sensitivity method for the analysis of Clopidogrel and its carboxylic acid metabolite. gcms.cz The use of UPLC technology allows for shorter run times and improved chromatographic resolution compared to conventional HPLC systems. For instance, a high-sensitivity UPLC/MS/MS method has been developed that achieves a lower limit of quantification (LLOQ) of 1 pg/mL in human plasma. gcms.cz These methods are crucial for accurately determining the low levels of the parent drug and its metabolites, thereby providing more precise pharmacokinetic data. gcms.cz

Tandem mass spectrometry (MS/MS) is a key component of the analytical setup, providing the high selectivity needed to differentiate the analyte from endogenous interferences. In MS/MS, precursor ions of the target molecule are selected and fragmented to produce characteristic product ions. The specific transition from the precursor ion to the product ion is monitored for quantification.

For this compound, which serves as an internal standard, a common multiple reaction monitoring (MRM) transition is m/z 312.10 → 129. scirp.orgresearchgate.net This transition is monitored alongside the transition for the non-labeled Clopidogrel Carboxylic Acid, which is typically m/z 308.10 → 113. scirp.orgresearchgate.net The use of a stable isotope-labeled internal standard like this compound is critical for correcting for any variability in sample preparation and instrument response, ensuring the accuracy and precision of the analytical method. nih.gov

Table 1: MS/MS Transitions for Clopidogrel Carboxylic Acid and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Clopidogrel Carboxylic Acid308.10113 scirp.orgresearchgate.net
This compound312.10129 scirp.orgresearchgate.net

Effective chromatographic separation is essential to resolve this compound from other compounds in the sample that could interfere with its detection. Reversed-phase chromatography is the most common approach.

C18 columns are frequently employed as the stationary phase for the separation. scirp.orgresearchgate.netnih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile (B52724), and an aqueous solution containing a modifier like formic acid or a phosphate (B84403) buffer to control the pH. scirp.orgresearchgate.netnih.govnih.gov For example, one method utilizes a mobile phase of methanol, de-ionized water, and formic acid at a flow rate of 0.5 ml/minute on a C18 column. scirp.orgresearchgate.net Another method employs a gradient elution with a mobile phase of 10 mM phosphoric acid (sodium) buffer (pH 2.6) and acetonitrile:methanol on a BDS Hypersil C18 column. nih.gov The total run time for these methods can be as short as 4 to 5 minutes, allowing for high-throughput analysis. scirp.orgresearchgate.netnih.gov

Table 2: Chromatographic Conditions for the Analysis of Clopidogrel Carboxylic Acid

Stationary PhaseMobile PhaseFlow RateDetectionReference
C18 columnMethanol, de-ionized water, formic acid0.5 mL/minMS/MS scirp.orgresearchgate.net
BDS Hypersil C18 (250 × 4.6 mm; 5 μm)10 mM phosphoric acid buffer (pH 2.6) : acetonitrile : methanol (gradient)1 mL/minPDA at 220 nm nih.gov
Nova-pak C8, 5 µm30 mM K2HPO4-THF-acetonitrile (pH 3, 79:2:19, v/v/v)0.9 mL/minUV at 220 nm nih.gov
Kromasil Eternity-2.5-C18-UHPLCNot specifiedNot specifiedMS/MS nih.gov

Sample Preparation Strategies for Diverse Biological Matrices

Before analysis by LC-MS, biological samples such as plasma must undergo a sample preparation process to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.govnih.gov The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their differential solubilities in two immiscible liquids. For the extraction of Clopidogrel Carboxylic Acid, a mixture of diethyl ether and n-hexane has been used. scirp.orgresearchgate.net In another method, chloroform (B151607) was used for extraction in an acidic medium. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. nih.govnih.govnih.gov Oasis® HLB µElution plates have been used for the solid-phase extraction of clopidogrel and its carboxylic acid metabolite from human plasma. gcms.cz This technique not only provides clean extracts but can also increase throughput and reduce solvent consumption. gcms.cz

Rigorous Analytical Method Validation Protocols

To ensure the reliability of the analytical data, the method must be rigorously validated according to international guidelines. nih.gov The validation process assesses various parameters to demonstrate that the method is suitable for its intended purpose.

Linearity: The linearity of the method is evaluated by analyzing calibration standards at different concentrations. The response should be proportional to the concentration of the analyte over a specified range. For Clopidogrel Carboxylic Acid, linearity has been demonstrated in ranges such as 25–3000 ng/mL and 0.01–4 μg/mL in human plasma, with correlation coefficients (r or r²) consistently greater than 0.99. scirp.orgresearchgate.netnih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). For the analysis of Clopidogrel Carboxylic Acid, intra- and inter-day accuracies have been reported to be within 90-98% and 92.138%-96.889% respectively, with precision (expressed as relative standard deviation, RSD%) being well within acceptable limits (typically ≤15%). scirp.orgresearchgate.netnih.gov

Recovery: Recovery experiments are performed to determine the efficiency of the extraction process. This is done by comparing the analyte response in an extracted sample to the response of a non-extracted standard. Mean recoveries for Clopidogrel Carboxylic Acid have been reported to be around 85.45%. nih.gov

Table 3: Validation Parameters for Clopidogrel Carboxylic Acid Quantification

ParameterFindingReference
Linearity Range25–3000 ng/mL scirp.orgresearchgate.net
Linearity Range0.01–4 μg/mL nih.gov
Correlation Coefficient (r or r²)>0.99 scirp.orgresearchgate.netnih.govnih.govnih.gov
Intra-day Accuracy90% - 98% scirp.orgresearchgate.net
Inter-day Accuracy92.138% - 96.889% scirp.orgresearchgate.net
Within-assay Precision≤7% nih.gov
Between-assay Precision≤11.3% nih.gov
Extraction Recovery85.45% nih.gov

The stability of this compound and its non-labeled counterpart must be evaluated under various conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis.

Stability studies typically include:

Short-term temperature stability: Assessing stability at room temperature for a certain period. scirp.orgnih.gov

Long-term stability: Evaluating stability when stored at low temperatures (e.g., -20°C or -80°C) for an extended duration. scirp.orgnih.gov

Freeze-thaw stability: Testing the impact of repeated freezing and thawing cycles. nih.gov

Stock solution stability: Confirming the stability of the stock solutions used to prepare calibration standards and QC samples. scirp.org

Studies have shown that Clopidogrel Carboxylic Acid is stable in plasma for up to 1 week at room temperature and for at least 9 months when stored at -80°C. nih.gov Stock solutions of Clopidogrel Carboxylic Acid and its deuterated internal standard in methanol have been found to be stable for 6 hours at room temperature and for 23 days at -20°C. scirp.org

State of the Art Analytical Methodologies for Rac Clopidogrel D4 Carboxylic Acid Quantification

Lower Limits of Quantification (LLOQ) and Detection Limits (LOD)

The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be distinguished from the absence of that analyte (a blank value) but not necessarily quantified with precision. Various analytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the determination of clopidogrel carboxylic acid in biological matrices, such as human plasma. These methods demonstrate a wide range of sensitivities.

Research has established different LLOQ and LOD values depending on the specific methodology and instrumentation used. For instance, a sensitive LC/MS/MS assay for the determination of Clopidogrel carboxylic acid in human plasma, using Clopidogrel-d4-carboxylic acid as the internal standard, established an LLOQ of 25 ng/mL. researchgate.netoalib.com This method showed good linearity over a working range of 25–3000 ng/mL. researchgate.netoalib.com

Other studies have reported even lower limits. An HPLC method with UV detection reported an LOD of 0.004 µg·mL⁻¹ (or 4 ng/mL) and an LLOQ of 0.01 µg·mL⁻¹ (or 10 ng/mL) for the carboxylic acid metabolite. nih.gov A gas chromatography-mass spectrometry (GC-MS) based method determined the limit of quantification to be 5 ng/mL. nih.gov

The pursuit of higher sensitivity has led to the development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) methods. One such high-sensitivity method, which utilized solid-phase extraction, achieved a remarkable LLOQ of 1 pg/mL for clopidogrel's carboxylic acid metabolite in human plasma. gcms.cz Another report detailed a method with an LOQ of 5 pg/mL, allowing for the analysis of over 400 samples per day. researchgate.net

The following tables summarize the LLOQ and LOD values for clopidogrel carboxylic acid from various published research, where this compound is often used as an internal standard.

Table 1: Lower Limit of Quantification (LLOQ) for Clopidogrel Carboxylic Acid

LLOQ Value Analytical Method Source(s)
1 pg/mL UPLC/MS/MS gcms.cz
5 pg/mL Not Specified researchgate.net
5 ng/mL GC-MS nih.gov
10 ng/mL HPLC-UV nih.gov
20 ng/mL LC with UV Detection researchgate.net
25 ng/mL LC-MS/MS researchgate.netoalib.com
50 ng/mL LC-MS/MS nih.gov

Table 2: Limit of Detection (LOD) for Clopidogrel Carboxylic Acid

LOD Value Analytical Method Source(s)

Table 3: List of Compounds

Compound Name Other Names / Abbreviations
This compound (+/-)- Clopidogrel-d4 Carboxylic Acid, Clopidogrel Carboxylic Acid-d4
Clopidogrel SR 25990
Clopidogrel Carboxylic Acid Clopidogrel Metabolite, SR26334, CLPM
2-oxo-clopidogrel 2-Oxo-CLP
Clopidogrel active metabolite derivative CAMD
Ticlopidine
Atorvastatin

Research Applications of Rac Clopidogrel D4 Carboxylic Acid in Pre Clinical and in Vitro Investigations

Elucidation of Clopidogrel (B1663587) Metabolic Pathways in Cellular and Subcellular Systems

The biotransformation of clopidogrel is a critical determinant of its efficacy. The parent drug is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect. This process occurs primarily in the liver through two competing pathways. nih.gov One pathway, mediated by cytochrome P450 (CYP) enzymes, leads to the formation of an intermediate, 2-oxo-clopidogrel, which is then converted to the active thiol metabolite responsible for platelet inhibition. nih.gov The other, predominant pathway involves hydrolysis by carboxylesterases (CES), particularly CES1, to produce the inactive clopidogrel carboxylic acid metabolite. nih.govnih.gov

rac-Clopidogrel-d4 Carboxylic Acid serves as a crucial reference standard in studies designed to map these intricate metabolic networks. By using this deuterated metabolite, researchers can accurately trace and quantify the formation of the inactive carboxylic acid metabolite in various in vitro systems, such as human liver microsomes (HLMs) and preparations of isolated enzymes. nih.govnih.gov These systems allow for a controlled environment to study the kinetics and contributions of specific enzymes to clopidogrel metabolism. For instance, studies have utilized HLMs to investigate the influence of genetic variants of enzymes like UGT2B7, UGT2B4, and UGT2B17 on the further glucuronidation of the carboxylic acid metabolite. nih.gov The use of the deuterated standard in these assays ensures that the measurements are not confounded by the endogenous formation of the non-deuterated metabolite, thus providing a clear picture of the metabolic flux through the hydrolytic pathway.

Application as an Internal Standard in Quantitative Bioanalysis of Clopidogrel and its Metabolites in Research Samples

In the field of bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices like plasma. wuxiapptec.com this compound is extensively employed for this purpose in the quantitative analysis of clopidogrel and its primary inactive metabolite. researchgate.netscirp.org

The rationale for using a SIL-IS is that it behaves nearly identically to the analyte of interest during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and ionization in the mass spectrometer. nih.govwuxiapptec.comresearchgate.net Any variations in extraction recovery or matrix effects (suppression or enhancement of the signal due to other components in the sample) will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly reliable and reproducible results. wuxiapptec.com

Numerous validated LC-MS/MS methods have been developed for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human and animal plasma, consistently utilizing this compound as the internal standard for the metabolite. nih.govresearchgate.netscirp.org These methods are fundamental for pharmacokinetic studies, enabling researchers to accurately track the concentration-time profiles of the major inactive metabolite following clopidogrel administration in pre-clinical research.

Table 1: Bioanalytical Method Parameters Utilizing this compound as an Internal Standard

AnalyteInternal StandardMatrixExtraction MethodAnalytical TechniqueLinearity Range (ng/mL)Reference
Clopidogrel Carboxylic AcidThis compoundHuman PlasmaLiquid-Liquid ExtractionLC-MS/MS25 - 3000 researchgate.netscirp.org
Clopidogrel Carboxylic AcidThis compoundFeline PlasmaProtein PrecipitationHPLC-MS/MS200 - 10,000 nih.gov
Clopidogrel Carboxylic AcidThis compoundHuman PlasmaSolid-Phase ExtractionUPLC-MS/MS0.001 - 0.5

Isotope Effect Studies on Metabolic Turnover Rates in Pre-clinical Models

The substitution of hydrogen atoms with deuterium (B1214612), a heavier isotope, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). medchemexpress.com This effect is particularly relevant for reactions that involve the cleavage of a carbon-hydrogen bond, which is often a rate-limiting step in drug metabolism. By strategically placing deuterium atoms on a drug molecule, researchers can probe the mechanisms of metabolic pathways and potentially alter the drug's metabolic profile. nih.gov

Mechanistic Investigations of Carboxylesterase Activity Utilizing Deuterated Probes

Carboxylesterases (CES) are a family of serine hydrolases that play a major role in the metabolism of a wide range of ester-containing drugs, including clopidogrel. nih.govnih.gov Understanding the activity and specificity of these enzymes is critical for predicting drug-drug interactions and inter-individual variability in drug response. nih.govnih.gov

This compound, as a stable, labeled product of CES-mediated hydrolysis, serves as an excellent tool for in-depth mechanistic studies of CES activity. In vitro assays using purified CES enzymes or cellular fractions containing these enzymes can utilize deuterated clopidogrel as a substrate. The formation of this compound can then be precisely quantified by LC-MS/MS, providing a direct measure of the enzyme's catalytic efficiency. nih.gov

These deuterated probes can be used to:

Determine the kinetic parameters (K_m and V_max) of different CES isoenzymes (e.g., CES1 and CES2) for clopidogrel hydrolysis.

Investigate the impact of genetic polymorphisms on CES activity. For example, studies have shown that certain genetic variants of CES1, such as G143E, lead to impaired hydrolysis of clopidogrel. nih.govnih.gov

Screen for potential inhibitors of CES enzymes. By measuring the reduction in the formation of this compound in the presence of a test compound, researchers can identify substances that may interfere with clopidogrel metabolism.

The use of deuterated probes like this compound offers a sensitive and specific method for probing the intricacies of carboxylesterase function, contributing to a deeper understanding of drug metabolism and its clinical implications.

Stereochemical Considerations in the Research of Rac Clopidogrel D4 Carboxylic Acid

Analytical Approaches for Chiral Purity and Enantiomeric Excess Determination

The inactive carboxylic acid metabolite is the most abundant clopidogrel-related compound found in plasma, making its quantification a primary method for pharmacokinetic studies. However, since clopidogrel (B1663587) is a racemate, its carboxylic acid metabolite also exists as a mixture of enantiomers. Distinguishing between these enantiomers is crucial for a complete metabolic profile. Various analytical techniques have been developed for the quantification of the clopidogrel carboxylic acid metabolite, though not all are designed for chiral separation.

To resolve and quantify the individual enantiomers of the carboxylic acid metabolite, specialized chiral analytical methods are required. Chiral supercritical fluid chromatography (SFC) has been successfully employed to resolve the stereoisomers of clopidogrel metabolites. nih.gov This technique is essential for determining the chiral purity and enantiomeric excess (e.e.) of the metabolite, providing deeper insight into the stereoselective nature of clopidogrel's metabolism.

Table 1: Performance Characteristics of Various Non-Chiral Analytical Methods for Clopidogrel Carboxylic Acid Metabolite

Analytical MethodSample MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ)Extraction Efficiency / RecoveryReference
GC-MSHuman Plasma5 - 2505 ng/mL> 48% nih.gov
HPLCRat Plasma125 - 32,000125 ng/mL> 85.76% nih.gov
LC-ESI-MS/MSHuman Plasma50 - 6,00050 ng/mL85.45% researchgate.net
UPLC-MS/MSHuman PlasmaNot Specified0.001 ng/mL (1 pg/mL)Not Specified
LC-MS/MSHuman Plasma25 - 3,00025 ng/mLNot Specified scirp.org

Impact of Racemic Nature on Analytical Response and Interpretation

The fact that clopidogrel is a racemate and its metabolism is stereoselective has a significant impact on the interpretation of analytical data. When a non-chiral analytical method is used to measure the concentration of clopidogrel carboxylic acid, the result is a single value representing the sum of both the (R) and (S) enantiomers. This composite measurement, while useful, can obscure important underlying pharmacokinetics.

For instance, genetic variations in metabolic enzymes like CES1 or CYP enzymes could potentially alter the ratio of (R)- and (S)-clopidogrel that gets metabolized down each pathway. A non-chiral assay would be blind to such a shift. It would only report the total concentration of the carboxylic acid metabolite, which might remain unchanged, masking a potentially significant change in the amount of the active metabolite being formed.

Therefore, the interpretation of results from assays using rac-Clopidogrel-d4 Carboxylic Acid as an internal standard requires careful consideration. The deuterated standard is designed to mimic the analytical behavior of the unlabeled racemic metabolite, improving the accuracy and precision of the quantification of the total concentration. scirp.org However, the data represents an "average" disposition of the two enantiomers. Without chiral separation, it is not possible to determine if the disposition of the therapeutically relevant enantiomer is changing. The reliance on quantifying the inactive carboxylic acid metabolite is a practical approach due to the instability and low plasma concentrations of the parent drug and its active thiol metabolite. Nevertheless, this indirect approach necessitates an awareness that the racemic nature of the analyte and the internal standard can influence the ultimate interpretation of the pharmacokinetic profile.

Emerging Research Directions and Future Perspectives

Development of Advanced Bioanalytical Tools for Enhanced Sensitivity and Throughput

The precise quantification of drug metabolites is fundamental to pharmacokinetic studies, and rac-Clopidogrel-d4 Carboxylic Acid serves as an ideal internal standard for its non-labeled counterpart, the primary inactive metabolite of clopidogrel (B1663587). clearsynth.comaptochem.com The evolution of bioanalytical tools is progressively focused on boosting both the sensitivity and throughput of assays. nih.gov Stable isotope-labeled standards like this compound are critical in this endeavor, particularly within liquid chromatography-mass spectrometry (LC-MS) frameworks. clearsynth.comaptochem.com

A primary goal of advanced bioanalytical methods is the mitigation of matrix effects and the improvement of ionization efficiency, which are persistent challenges. thermofisher.com Modern mass spectrometers, including triple quadrupole (QqQ) and Orbitrap systems, offer superior resolution and sensitivity, enabling lower limits of quantification. thermofisher.com The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) has been a significant leap forward. nih.govchromatographyonline.com This combination facilitates rapid separation times, often under two minutes, which drastically increases sample throughput while maintaining high chromatographic resolution. nih.gov The use of a deuterated internal standard like this compound is essential for accuracy, as it co-elutes and shares near-identical physicochemical properties with the analyte, thereby compensating for variations during sample processing and analysis. aptochem.comwuxiapptec.com

Table 1: Comparison of Bioanalytical Chromatography Techniques

Feature Conventional HPLC-MS/MS UHPLC-MS/MS
Typical Run Time 5–10 minutes < 5 minutes nih.govnih.gov
Peak Resolution Good Excellent
Sensitivity Standard High to Very High chromatographyonline.com
Sample Throughput Moderate High chromatographyonline.com

| Solvent Consumption | Higher | Lower chromatographyonline.com |

This table highlights the general performance advantages of UHPLC-MS/MS systems in modern bioanalytical laboratories.

Integration into Physiologically Based Pharmacokinetic (PBPK) Modeling for Pre-clinical Translation

Physiologically Based Pharmacokinetic (PBPK) modeling represents a paradigm shift in drug development, moving towards a more predictive and mechanistic understanding of a drug's fate in the body. mdpi.complos.org These models simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds, allowing for the extrapolation of data from preclinical species to humans and the prediction of drug-drug interactions (DDIs). mdpi.complos.orgnih.gov

The accurate data obtained from quantifying clopidogrel's carboxylic acid metabolite using its deuterated standard, this compound, is invaluable for developing and refining PBPK models. mdpi.comnih.gov Since approximately 85-90% of a clopidogrel dose is converted to this inactive metabolite, its concentration-time profile provides critical information for parameterizing the model, especially for metabolic clearance pathways involving enzymes like carboxylesterase 1 (CES1). nih.govfrontiersin.org This robust data helps to build comprehensive parent-metabolite models that can more accurately predict the pharmacokinetics of clopidogrel and its metabolites across different patient populations and genetic profiles, such as those with variations in CYP2C19 activity. mdpi.comnih.govnih.gov

Table 2: Role of Metabolite Data in PBPK Model Parameterization

PBPK Model Parameter Description Contribution of Metabolite Data
CLmet Metabolic Clearance Directly informed by the rate of metabolite formation.
Vmax / Km Enzyme Kinetics Helps define the maximum rate and affinity of metabolic enzymes (e.g., CES1, CYPs). frontiersin.org
fu Fraction Unbound Metabolite data can help refine plasma protein binding parameters.

This table illustrates how precise metabolite quantification informs key parameters within PBPK models, enhancing their predictive power.

Innovative Applications of Deuterated Metabolites in Mechanistic Drug Discovery Research

The utility of deuterated metabolites such as this compound is expanding beyond their traditional role as internal standards. acs.orgresearchgate.net These stable isotope-labeled compounds are becoming powerful tools in mechanistic drug discovery, offering deeper insights into drug metabolism and safety. acs.orgnih.gov

One key application is in reaction phenotyping, which aims to identify the specific enzymes (e.g., Cytochrome P450s) responsible for a drug's metabolism. nih.gov By using a deuterated metabolite as a reference standard in in-vitro assays with recombinant enzymes, the contribution of each enzyme to the metabolic profile can be quantified precisely. This knowledge is crucial for predicting potential drug-drug interactions. nih.gov

Deuterated compounds are also instrumental in "Metabolites in Safety Testing" (MIST) studies. Regulatory guidelines require the safety evaluation of significant metabolites. Synthesizing and isolating deuterated versions allows for their administration in preclinical models to assess any unique toxicological profiles they may possess.

Furthermore, deuterium (B1214612) labeling can be a strategic tool in drug design itself. The "deuterium kinetic isotope effect" describes how the stronger carbon-deuterium bond can slow down metabolic processes at a specific molecular position. deutramed.com This can be leveraged to create more stable drug candidates with improved pharmacokinetic profiles, such as a longer half-life or reduced formation of undesirable metabolites. researchgate.net This strategy has led to the development and FDA approval of deuterated drugs. acs.org

Table 3: Advanced Applications of Deuterated Metabolites in Research

Research Area Description
Reaction Phenotyping Pinpointing the specific enzymes involved in drug metabolism to predict DDIs. nih.gov
Metabolite-in-Safety-Testing (MIST) Evaluating the independent toxicological profile of major drug metabolites.
Kinetic Isotope Effect Studies Investigating how deuteration affects metabolic rates to design drugs with improved pharmacokinetics. deutramed.com

| Stereoselectivity Analysis | Studying the differential metabolism of a drug's enantiomers, which can have distinct pharmacological activities. deutramed.com |

This table summarizes the diverse and innovative uses of deuterated metabolites in modern drug discovery and development.

Q & A

Q. How do researchers ensure reproducibility in studies involving deuterated analogs like this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing synthetic protocols in open repositories (e.g., Zenodo) and raw LC-MS/MS data in platforms like MetaboLights. Cross-validate findings with orthogonal methods (e.g., comparing NMR and MS results) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-Clopidogrel-d4 Carboxylic Acid
Reactant of Route 2
rac-Clopidogrel-d4 Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.